N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that incorporates furan, thiophene, and oxazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common approach is the condensation of furan-3-carboxaldehyde with thiophene-2-carboxylic acid, followed by cyclization with 5-methyl-1,2-oxazole-4-carboxylic acid . The reaction conditions often involve the use of catalysts such as triethylamine and solvents like ethanol under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups attached to the furan and thiophene rings .
Scientific Research Applications
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with furan, thiophene, or oxazole rings, such as:
Thiophene derivatives: Known for their anti-inflammatory and anticancer properties.
Furan derivatives: Used as antimicrobial and antifungal agents.
Oxazole derivatives: Investigated for their neuroprotective and anti-cancer activities.
Uniqueness
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide is unique due to its combination of three different heterocyclic rings, which may confer a broader range of biological activities and potential therapeutic applications .
Biological Activity
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide, identified by CAS number 2380069-88-3, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C15H13N3O4S
- Molecular Weight : 331.3 g/mol
- Structural Features : The presence of a furan ring, thiophene moiety, and an oxazole ring suggests potential interactions with biological targets due to their heterocyclic nature.
Biological Activity Overview
Research indicates that the compound exhibits significant biological activity across various assays. Here are key findings:
Antiviral Activity
A study demonstrated that derivatives similar to this compound showed promising antiviral activity against norovirus. Specifically, modifications to the molecular structure improved solubility and binding affinity to viral polymerase, enhancing inhibition rates in cell-based assays. For instance, certain compounds achieved up to 40% inhibition of murine norovirus at concentrations as low as 10 µM, although some exhibited cytotoxic effects with low selectivity indices .
Anticancer Properties
The oxazole moiety in this compound has been linked to anticancer activity. Compounds containing oxazole rings have been shown to inhibit tumor growth in various cancer cell lines. For example, derivatives have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating potential for further development as anticancer agents .
Antimicrobial Activity
Research into similar compounds has revealed antibacterial properties against various pathogens. In vitro tests indicated that modifications of the oxazole structure enhanced antimicrobial efficacy, with some compounds exhibiting minimum inhibitory concentrations (MICs) below 1 µg/mL against resistant strains of bacteria .
Case Studies
- Antiviral Efficacy : A recent study focused on evaluating the antiviral potential of structurally related compounds against norovirus. The results indicated that specific modifications led to enhanced activity and reduced toxicity, suggesting a viable pathway for drug development targeting viral infections .
- Anticancer Screening : In a series of experiments assessing the anticancer properties of oxazole derivatives, one compound exhibited a significant reduction in cell viability in breast cancer models with an IC50 value of 0.5 µM. This study highlights the importance of structural variations in optimizing therapeutic effects .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely interacts with key enzymes involved in viral replication and cancer cell proliferation.
- Cellular Pathway Modulation : It may influence signaling pathways that regulate apoptosis and cell cycle progression.
Data Summary Table
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9-13(6-16-19-9)14(17)15-5-12-4-11(8-20-12)10-2-3-18-7-10/h2-4,6-8H,5H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMOZJDIKCYQFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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